An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,8-dimethylquinoline-3-methanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,8-dimethylquinoline-3-methanol
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 2-Chloro-5,8-dimethylquinoline-3-methanol, a molecule of interest for its potential applications in drug discovery. Due to the limited availability of specific experimental data for this compound, this document will leverage data from structurally related analogs to provide a predictive profile of its core physicochemical characteristics. Furthermore, it will detail the established methodologies for the empirical validation of these properties.
The introduction of a chloro group at the 2-position, methyl groups at the 5- and 8-positions, and a methanol group at the 3-position is anticipated to significantly influence the molecule's solubility, lipophilicity, and metabolic stability, thereby affecting its bioavailability and potential therapeutic efficacy.[2]
Predicted Physicochemical Properties
The physicochemical properties of 2-Chloro-5,8-dimethylquinoline-3-methanol can be inferred from closely related structures. The following table summarizes these predicted properties, providing a baseline for experimental investigation.
| Property | Predicted Value/Range | Comments and Rationale |
| Molecular Formula | C₁₂H₁₂ClNO | Based on the chemical structure. |
| Molecular Weight | 221.68 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 120 - 140 | Based on analogs like 2-Chloro-6-methylquinoline-3-carbaldehyde (120-125 °C) and considering the influence of an additional methyl group and the reduction of the aldehyde to an alcohol.[2] |
| Boiling Point (°C) | Not readily available | High boiling point expected due to the molecular weight and polar functional groups. |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of similar quinoline derivatives.[2] |
| Solubility | Soluble in organic solvents like ethyl acetate, chloroform, and methanol. Sparingly soluble in water. | The chloro and methyl groups enhance lipophilicity, while the methanol group provides some polarity. Solubility in ethyl acetate is noted for a related carbaldehyde.[2] |
| logP (Octanol-Water Partition Coefficient) | ~3.0 - 4.0 | Estimated based on the increased lipophilicity from the chloro and two methyl groups, compared to simpler (2-chloroquinolin-3-yl)methanol (XLogP3 of 2.3).[3] |
| pKa | Not readily available | The quinoline nitrogen is weakly basic. The presence of the electron-withdrawing chloro group will decrease its basicity. |
Structural Elucidation and Characterization: A Methodological Approach
The definitive characterization of 2-Chloro-5,8-dimethylquinoline-3-methanol relies on a combination of spectroscopic and analytical techniques. Each method provides unique structural information, and together they offer a complete picture of the molecule's identity and purity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Chemical Shifts (δ): The aromatic protons on the quinoline ring are expected to appear in the range of 7.0-8.5 ppm. The protons of the methanol group (CH₂OH) will likely appear around 4.5-5.0 ppm, and the methyl groups will be upfield, around 2.5 ppm.
-
Integration: The relative areas of the peaks should correspond to the number of protons in each environment.
-
Coupling Constants (J): The splitting patterns of the aromatic protons will provide information about their relative positions on the quinoline ring.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling.
-
Data Analysis: The chemical shifts of the carbon atoms provide information about their electronic environment. The carbons adjacent to the nitrogen (C2 and C8a) and the carbon bearing the chlorine (C2) will be significantly deshielded.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[5]
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[5]
FT-IR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet) or dissolved in a suitable solvent.
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Key characteristic peaks to look for include:
-
O-H stretch (from the methanol group) as a broad band around 3200-3600 cm⁻¹.
-
Aromatic C-H stretches above 3000 cm⁻¹.
-
C=C and C=N stretches in the aromatic region (1400-1600 cm⁻¹).
-
C-O stretch from the methanol group around 1000-1200 cm⁻¹.
-
C-Cl stretch, typically in the fingerprint region (below 800 cm⁻¹).
-
Synthesis and Purification
The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol would likely involve a multi-step process, starting with the construction of the quinoline ring, followed by functional group manipulations. A plausible synthetic route could involve the Vilsmeier-Haack reaction to introduce the chloro and formyl groups, followed by reduction of the aldehyde to the primary alcohol.[6]
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway for 2-Chloro-5,8-dimethylquinoline-3-methanol.
Purification Protocol (Recrystallization):
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Potential Biological and Pharmaceutical Relevance
Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][7] The presence of a chlorine atom can enhance lipophilicity, potentially improving membrane permeability, while methyl groups can influence metabolic stability and receptor binding.[2] The methanol group can participate in hydrogen bonding interactions with biological targets. Therefore, 2-Chloro-5,8-dimethylquinoline-3-methanol represents a promising scaffold for further investigation in drug discovery programs. For instance, some quinoline derivatives have shown cytotoxicity against various cancer cell lines.[8]
Conclusion
While direct experimental data for 2-Chloro-5,8-dimethylquinoline-3-methanol is not extensively available in the public domain, a robust physicochemical profile can be predicted based on the properties of structurally similar compounds. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this molecule. The outlined experimental protocols for NMR, MS, and IR spectroscopy are standard, reliable methods for structural elucidation and confirmation. The potential biological significance of this compound, rooted in the well-established pharmacology of the quinoline scaffold, makes it a compelling target for further research and development in the pharmaceutical sciences.
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